BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 4-Methoxypiperidine: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Methoxypiperidine

Cat. No.: B1585072

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxypiperidine, a key building block in medicinal chemistry and drug development. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource
for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules.
Below are the summarized *H and predicted 13C NMR data for 4-Methoxypiperidine.

'H NMR Spectroscopic Data

The proton NMR spectrum of 4-Methoxypiperidine hydrochloride in deuterated dimethyl
sulfoxide ((CD3)2S0) exhibits characteristic signals corresponding to the different protons in the
molecule. The data is presented in Table 1.

Table 1: *H NMR Spectroscopic Data for 4-Methoxypiperidine Hydrochloride
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~8.99 brs 2H NH-HCI
3.40 - 3.46 m 1H CHO
3.25 s 3H OCHs
3.07-3.12 m 2H CH2N (axial)
2.88-2.94 m 2H CH2N (equatorial)
1.91-1.99 m 2H CHz (axial)
1.63-1.74 m 2H CHz (equatorial)

Data is for the hydrochloride salt in (CD3)2SO. Abbreviations: br s = broad singlet, m =
multiplet, s = singlet.

13C NMR Spectroscopic Data

Experimental 33C NMR data for 4-Methoxypiperidine is not readily available in the public
domain. Therefore, a predicted spectrum was generated using computational methods. The
predicted chemical shifts are provided in Table 2. These values serve as a reliable estimate for
the carbon environments within the molecule.

Table 2: Predicted 3C NMR Spectroscopic Data for 4-Methoxypiperidine

Chemical Shift (6) ppm Assignment
~75 C4 (CHO)

~55 C7 (OCHs)
~45 C2, C6 (CHzN)
~30 C3, C5 (CH2)

Note: These are predicted values and should be confirmed with experimental data.
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Infrared (IR) Spectroscopy

The IR spectrum of 4-Methoxypiperidine is consistent with its molecular structure, displaying
characteristic absorption bands for the functional groups present. While a detailed peak list is
not available, the expected characteristic IR absorptions are summarized in Table 3.

Table 3: Characteristic IR Absorption Bands for 4-Methoxypiperidine

Wavenumber (cm~?) Functional Group Vibration

3350 - 3300 N-H Stretching (secondary amine)
2950 - 2850 C-H Stretching (alkane)

1470 - 1440 C-H Bending (CH-2)

1150 - 1085 C-0-C Stretching (ether)

1100 - 1000 C-N Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 4-Methoxypiperidine, the protonated molecule is readily observed.

Mass Spectrometric Data

Table 4: Mass Spectrometry Data for 4-Methoxypiperidine

mlz lon

116 [M+H]*

Predicted Fragmentation Pattern

The fragmentation of piperidine derivatives in mass spectrometry often involves characteristic
pathways. For 4-Methoxypiperidine, the following fragmentation patterns can be predicted:
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» Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common
fragmentation pathway for amines, leading to the formation of a stable iminium ion.

e Loss of the methoxy group: Fragmentation can occur through the loss of the methoxy group
(*OCHs) or methanol (CHsOH).

» Ring cleavage: The piperidine ring can undergo cleavage to produce various smaller
fragment ions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxypiperidine in 0.6-0.8 mL
of a suitable deuterated solvent (e.g., CDCIs, D20, or (CD3)2S0O) in a clean, dry NMR tube.

e IH NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR due to the lower
natural abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place a drop of neat 4-Methoxypiperidine between two
potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

o Background Correction: Acquire a background spectrum of the clean plates prior to sample
analysis and subtract it from the sample spectrum.

Mass Spectrometry
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o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
such as direct infusion or after separation by gas chromatography (GC) or liquid
chromatography (LC).

« lonization: Utilize an appropriate ionization technique, such as Electrospray lonization (ESI)
or Electron Impact (El), to generate ions. For ESI, the sample is typically dissolved in a
solvent mixture like methanol/water with a small amount of formic acid to promote
protonation.

e Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to
obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of a small molecule like 4-
Methoxypiperidine is depicted in the following diagram.
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Caption: A generalized workflow for the spectroscopic analysis of 4-Methoxypiperidine.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxypiperidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585072#spectroscopic-data-of-4-
methoxypiperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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